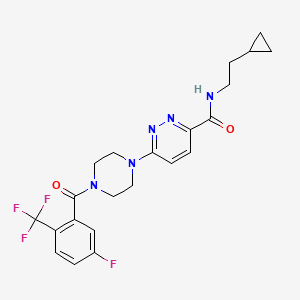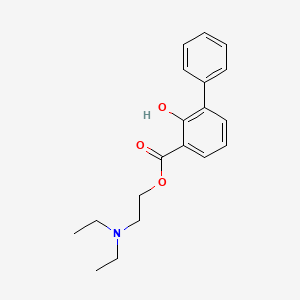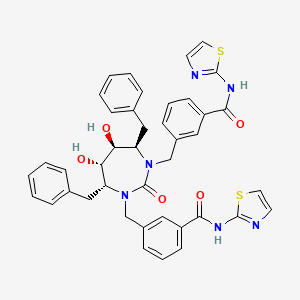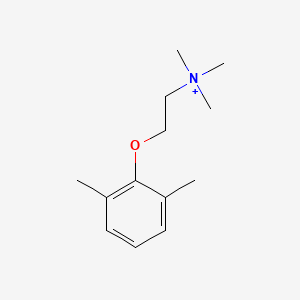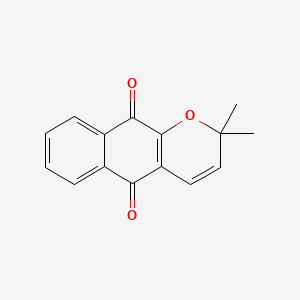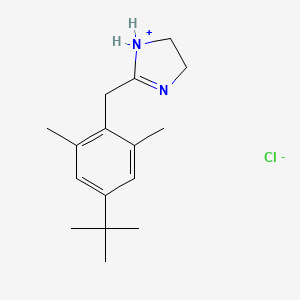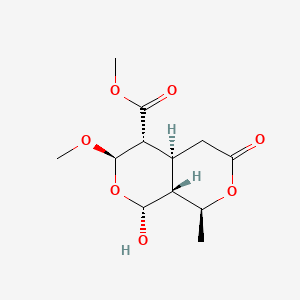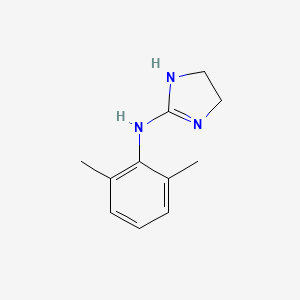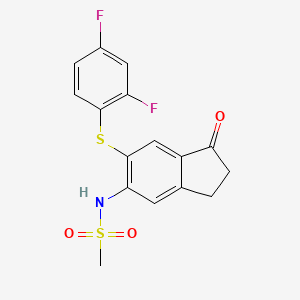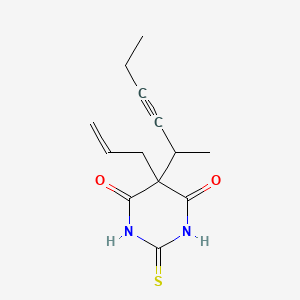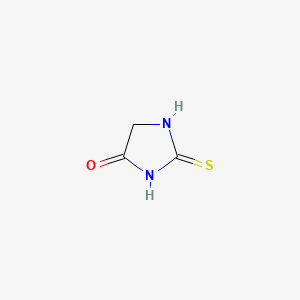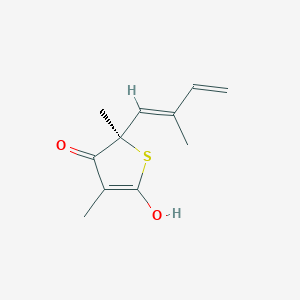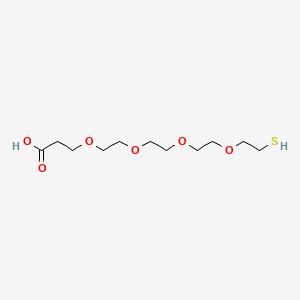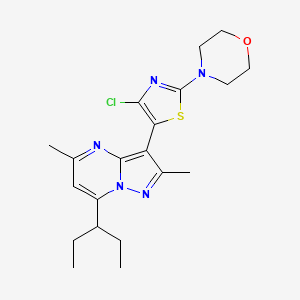
Tildacerfont
Descripción general
Descripción
Tildacerfont: SPR001 , es un antagonista potente y activo por vía oral del receptor de factor liberador de corticotropina tipo 1 (CRF1). Se utiliza principalmente en el tratamiento de la hiperplasia suprarrenal congénita, un trastorno genético que afecta las glándulas suprarrenales . This compound reduce eficazmente los niveles de hormona adrenocorticotrópica (ACTH) y andrógenos suprarrenales, lo que lo convierte en un agente terapéutico prometedor para el manejo de esta condición .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Tildacerfont implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de producción industrial: La producción industrial de this compound sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la calidad y seguridad del producto final. El proceso implica síntesis a gran escala, purificación y formulación en formas de dosificación oral .
Análisis De Reacciones Químicas
Tipos de reacciones: Tildacerfont se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: Tildacerfont se utiliza como herramienta de investigación para estudiar el receptor CRF1 y su papel en la respuesta al estrés y la función adrenal .
Biología: En la investigación biológica, this compound ayuda a comprender la regulación de ACTH y los andrógenos suprarrenales, proporcionando información sobre los trastornos de la glándula suprarrenal .
Medicina: this compound se está investigando por su potencial para tratar la hiperplasia suprarrenal congénita y otras afecciones que involucran exceso de ACTH y andrógenos suprarrenales .
Industria: En la industria farmacéutica, this compound se está desarrollando y probando en ensayos clínicos para evaluar su seguridad y eficacia para diversos trastornos endocrinos .
Mecanismo De Acción
Tildacerfont ejerce sus efectos antagonizando el receptor CRF1 en la glándula pituitaria. Esta inhibición reduce la secreción de ACTH, lo que a su vez reduce la producción de andrógenos suprarrenales y precursores de cortisol . Los objetivos moleculares y las vías implicadas incluyen el receptor CRF1 y el eje hipotalámico-hipofisario-adrenal (HPA) .
Comparación Con Compuestos Similares
Compuestos similares:
Antalarmin: Otro antagonista del receptor CRF1 con efectos similares sobre ACTH y andrógenos suprarrenales.
NBI-30775: Un antagonista selectivo del receptor CRF1 utilizado en investigación.
Singularidad: Tildacerfont es único por su alta potencia y biodisponibilidad oral, lo que lo convierte en una opción conveniente para los pacientes. Su perfil de seguridad favorable y su eficacia en la reducción de ACTH y andrógenos suprarrenales lo distinguen de otros antagonistas del receptor CRF1 .
Propiedades
Número CAS |
1014983-00-6 |
|---|---|
Fórmula molecular |
C20H26ClN5OS |
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |
Clave InChI |
CLKXPWDYEYIPFS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(N=C(S3)N4CCOCC4)Cl)C |
SMILES canónico |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tildacerfont |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
